[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide involves several steps. One method includes the oxidation of p-aminophenylethanol to form nitrobenzene acetaldehyde, followed by reductive amination with ®-2-amino-1-phenylethanol . The reaction is typically carried out under nitrogen protection, using reagents such as sodium borohydride and dichloromethane .
Industrial Production Methods: the use of flow microreactor systems for the synthesis of similar compounds has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: [R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as under nitrogen protection and at specific temperatures .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of p-aminophenylethanol yields nitrobenzene acetaldehyde, while reductive amination with ®-2-amino-1-phenylethanol produces this compound .
Scientific Research Applications
[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide has various scientific research applications. It is used as an intermediate in the synthesis of ®-2-Methylbutyric Acid, which is an important aroma compound in the food industry .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds:
- ®-2-Methylbutyric Acid
- p-Nitrophenylethanol
- ®-2-Amino-1-phenylethanol
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-2-methylbutanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)13(16)14-12(9-15)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,14,16) |
InChI Key |
DLCQLMHJQKRDPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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